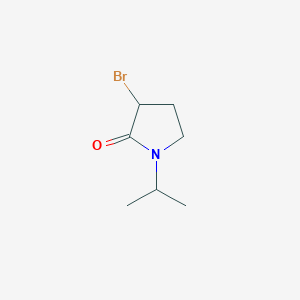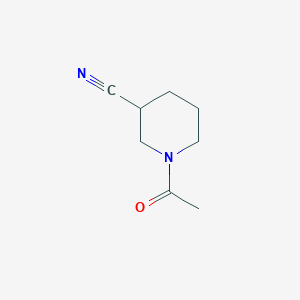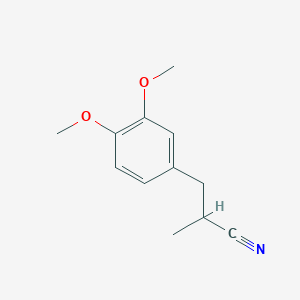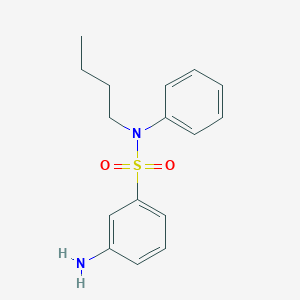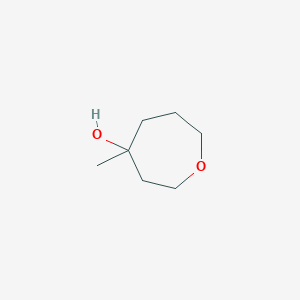
4-Methyloxepan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 4-Methyloxepan-4-ol is represented by the InChI code1S/C7H14O2/c1-7(8)3-2-5-9-6-4-7/h8H,2-6H2,1H3 . This indicates that the molecule consists of a seven-membered ring with an oxygen atom and a methyl group attached to the fourth carbon atom . Physical And Chemical Properties Analysis
4-Methyloxepan-4-ol has a molecular weight of 130.19 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
4-Methyloxepan-4-ol, though not directly referenced, is similar to other complex organic compounds that have been extensively studied for their unique properties and applications in chemical synthesis and reactions. Notable research includes:
- The development of selective norepinephrine reuptake inhibitors with structural modifications of 4-[3-aryl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl]-1-(methylamino)butan-2-ols for treating various conditions such as thermoregulatory dysfunction and pain (O'Neill et al., 2010).
- Synthesis of 4-aryl-furan-3-ols through condensation, showcasing the potential for creating complex molecules that may be structurally related to 4-Methyloxepan-4-ol and its derivatives (Tse & Jones, 2001).
- Palladium-catalyzed synthesis of tetrahydrofurans, providing insights into the synthesis routes that might be applicable to 4-Methyloxepan-4-ol derivatives (Gabriele et al., 2000).
Pharmaceutical Applications
Although direct references to 4-Methyloxepan-4-ol in pharmaceutical contexts were not found, studies on similar compounds suggest potential applications in drug development:
- Exploration of compounds structurally related to 4-Methyloxepan-4-ol for their role as mGluR5 antagonists in drug abuse treatment (Iso & Kozikowski, 2006).
- Mechanistic insights into the use of complex organic molecules for treating conditions such as type 2 diabetes mellitus and chronic kidney disease, shedding light on potential therapeutic avenues for derivatives of 4-Methyloxepan-4-ol (Chin et al., 2014).
Material Science and Corrosion Inhibition
Research in material science also presents relevant applications, which might be extrapolated to the usage of 4-Methyloxepan-4-ol derivatives:
- Investigation into the use of diamine aromatic epoxy pre-polymers, which are structurally complex like 4-Methyloxepan-4-ol, for corrosion inhibition of carbon steel in acidic media (Dagdag et al., 2019).
- Exploration of the corrosion inhibition of N80 steel by pyrazol derivatives in simulated acidizing environments, providing insights into the potential of complex organic molecules in industrial applications (Singh et al., 2020).
Safety and Hazards
The safety information for 4-Methyloxepan-4-ol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
4-methyloxepan-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(8)3-2-5-9-6-4-7/h8H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUYKIQGHIHLBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCOCC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201314915 |
Source


|
| Record name | 4-Oxepanol, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyloxepan-4-ol | |
CAS RN |
1394040-51-7 |
Source


|
| Record name | 4-Oxepanol, 4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxepanol, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

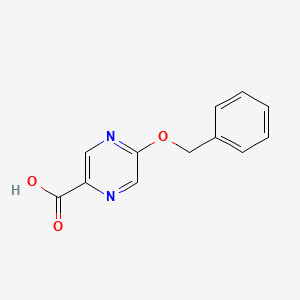

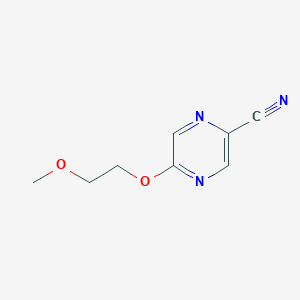



![2-[(4-Aminonaphthalen-1-yl)oxy]propanamide](/img/structure/B1375168.png)
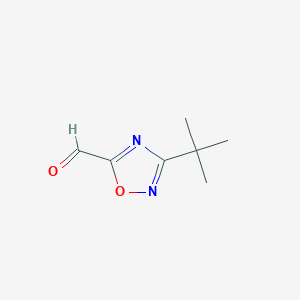
![2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine](/img/structure/B1375170.png)
